Caspofungin Impurity A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

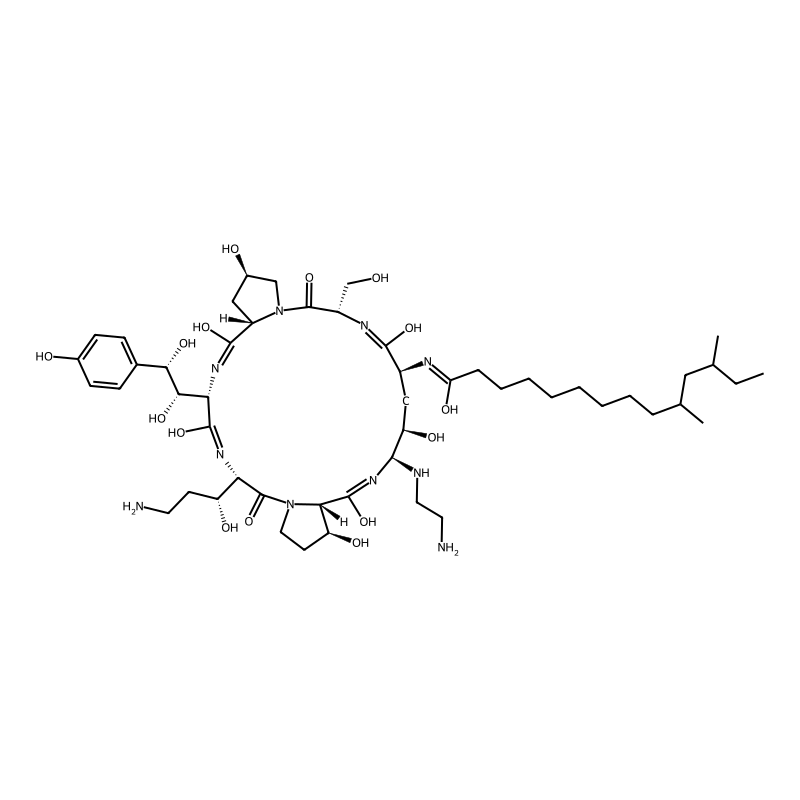

Caspofungin Impurity A is a significant compound associated with the antifungal agent caspofungin, which belongs to the echinocandin class of antifungal medications. This impurity, identified by its CAS number 1202167-57-4, is a metabolite formed during the synthesis or degradation of caspofungin. It has garnered attention due to its potential biological activity and implications in pharmaceutical formulations. Caspofungin itself is known for inhibiting the synthesis of β (1,3)-D-glucan, a critical component of fungal cell walls, thereby exerting its antifungal effects .

The synthesis of Caspofungin Impurity A typically occurs during the production of caspofungin itself. Various methods have been documented for isolating this impurity from caspofungin formulations. These methods often involve chromatographic techniques such as high-performance liquid chromatography (HPLC) to separate impurities from the active pharmaceutical ingredient . Additionally, synthetic routes may be optimized to minimize the formation of impurities during the manufacturing process.

Interaction studies involving Caspofungin Impurity A focus on its behavior in biological systems and its interactions with other drugs or compounds. Preliminary findings suggest that it may influence the pharmacokinetics of caspofungin, impacting absorption and metabolism. Further research is needed to explore these interactions comprehensively, which could lead to improved therapeutic strategies or combination therapies involving caspofungin and other agents .

Caspofungin Impurity A shares similarities with several other compounds within the echinocandin class and related structures. Below is a comparison highlighting its uniqueness:

| Compound Name | Description | Unique Features |

|---|---|---|

| Caspofungin | Antifungal agent inhibiting β (1,3)-D-glucan synthesis | Primary drug with established clinical use |

| Anidulafungin | Another echinocandin derivative | Longer half-life compared to caspofungin |

| Micafungin | Echinocandin used for invasive fungal infections | Different spectrum of activity against fungi |

| Caspofungin Diacetate | Acetate derivative of caspofungin | May exhibit different solubility and stability |

Origins in Caspofungin Biosynthesis and Semisynthetic Processes

Caspofungin Impurity A originates through multiple pathways during both the biosynthetic production of the parent compound pneumocandin B0 and subsequent semisynthetic modifications [1] [8]. The compound, with molecular formula C51H86N10O15 and molecular weight 1079.29 daltons, represents a metabolite formed during caspofungin synthesis processes [1] [6].

The biosynthetic pathway begins with pneumocandin B0 production by the fungus Glarea lozoyensis through a complex nonribosomal peptide synthetase system [7] [8]. Pneumocandin B0 serves as the natural precursor for caspofungin synthesis, containing a cyclic hexapeptide core with a 10R,12S-dimethylmyristoyl side chain [8] [24]. The wild-type strain produces pneumocandin B0 as a minor fermentation product, with industrial production achieved through extensive mutagenesis and medium optimization to shift the production ratio from pneumocandin A0 to pneumocandin B0 [8] [11].

During the semisynthetic conversion of pneumocandin B0 to caspofungin, Impurity A formation occurs through specific structural modifications [12] [27]. The key transformation involves ethylenediamine substitution reactions where pneumocandin B0 undergoes treatment with ethylenediamine under controlled conditions [12] [27]. This reaction replaces specific functional groups while maintaining the core cyclic structure, but can lead to incomplete conversion or side reactions that generate Impurity A [12] [22].

| Parameter | Pneumocandin B0 | Caspofungin | Impurity A |

|---|---|---|---|

| Molecular Formula | C50H80N8O17 | C52H88N10O15 | C51H86N10O15 |

| Molecular Weight | 1061.23 | 1093.31 | 1079.29 |

| Key Modification | Parent compound | Ethylenediamine substitution | Intermediate formation |

The formation mechanism involves acyl-adenosine monophosphate ligase activity, where GLligase catalyzes the connection between the polyketide side chain and the hexapeptide core [24]. Disruption studies have shown that this lipoinitiation step is critical for proper pneumocandin biosynthesis, and variations in this process can lead to impurity formation [24].

Key Reaction Intermediates Leading to Impurity A Formation

The formation of Caspofungin Impurity A involves several critical reaction intermediates that arise during the multistep semisynthetic process [12] [27]. The primary pathway begins with pneumocandin B0 reduction using borane dimethylsulfide complex, followed by treatment with metal halides in the presence of Lewis acids [27].

The first key intermediate forms through the reaction of pneumocandin B0 with alkylthiol compounds in the presence of methoxy diethylborane or triethyl borate and triflic acid [27]. This reaction generates a compound of formula II, which serves as a crucial branching point where Impurity A formation can diverge from the main synthetic pathway [27].

Subsequent reduction steps employ borane dimethylsulfide complex to convert intermediate compounds, but incomplete reduction or competing reactions can lead to Impurity A formation [27]. The oxidation step using agents such as sodium hypochlorite with acetic acid, hydrogen peroxide with acetic acid, or potassium permanganate can also contribute to impurity generation through over-oxidation or side reactions [27].

| Intermediate Stage | Reaction Conditions | Potential Impurity Formation |

|---|---|---|

| Stage I | RCH2SH + methoxy diethylborane + triflic acid | Incomplete substitution products |

| Stage II | Borane dimethylsulfide reduction | Partial reduction intermediates |

| Stage III | Oxidation with various agents | Over-oxidation byproducts |

| Stage IV | Ethylenediamine coupling | Side chain modification errors |

The ethylenediamine coupling reaction represents another critical intermediate stage where Impurity A formation occurs [12] [27]. Treatment with N-Boc ethylenediamine followed by deprotection can result in incomplete coupling or alternative coupling patterns that generate the impurity structure [27]. Alternative synthetic routes involving 2-azidoethylamine followed by hydrogenation using palladium on carbon can also produce Impurity A through incomplete azide reduction or competing reactions [27].

Mass spectrometric analysis reveals that Impurity A generates characteristic fragment ions at mass-to-charge ratio 137.0708, likely due to cleavage of peptide bonds or loss of hydroxyl and amino groups . This fragmentation pattern distinguishes Impurity A from other related impurities and provides insight into its structural features .

Degradation Pathways Under Stress Conditions

Caspofungin Impurity A formation occurs through multiple degradation pathways when the parent compound experiences stress conditions during manufacturing, storage, or analytical testing [13] [14] [15]. These stress-induced pathways represent critical quality control concerns in pharmaceutical development and manufacturing processes.

Thermal degradation constitutes a primary pathway for Impurity A formation [13] [15]. Studies demonstrate that exposure to elevated temperatures between 60°C and 80°C for extended periods results in significant degradation, with Impurity A appearing as a prominent degradation product [13] [15]. The thermal stress testing reveals that temperatures above 80°C lead to substantial impurity formation within 120 hours of exposure [15].

Hydrolytic degradation under acidic and alkaline conditions represents another major formation pathway [14] [15]. Acid degradation studies using 0.5 M hydrochloric acid at 50°C for 30 minutes generate measurable quantities of Impurity A [14]. Similarly, base degradation utilizing 0.5 M sodium hydroxide at room temperature for 30 minutes produces the impurity through different mechanistic pathways [14].

| Stress Condition | Temperature | Duration | Impurity A Formation |

|---|---|---|---|

| Thermal | 60°C | 120 hours | Moderate formation |

| Thermal | 80°C | 120 hours | Significant formation |

| Acid hydrolysis | 50°C | 30 minutes | Detectable levels |

| Base hydrolysis | 25°C | 30 minutes | Measurable formation |

| Oxidative | 25°C | 20 minutes | Variable formation |

Oxidative stress conditions using 0.2% hydrogen peroxide for 20 minutes at room temperature also contribute to Impurity A formation through different chemical mechanisms [14]. The oxidative pathway involves reactive oxygen species attacking susceptible sites within the caspofungin molecule, leading to structural modifications that result in the impurity [14].

Photolytic degradation represents an additional stress pathway where exposure to white fluorescent light for 1.2 million lux hours or ultraviolet light at 200 watt hours per square meter generates Impurity A [14]. These photochemical reactions involve absorption of electromagnetic radiation leading to molecular excitation and subsequent chemical rearrangements [14].

The degradation kinetics follow first-order mechanisms under most stress conditions, with degradation rates varying significantly based on the specific stress type and intensity [13]. Stability studies indicate that Impurity A formation can be minimized through proper storage conditions and controlled manufacturing environments [16]. The open-ring peptide compound formation, identified as a major degradation product, occurs through spontaneous chemical degradation processes that can generate Impurity A as a secondary product [17] [18].

Chromatographic Techniques for Impurity Isolation

The isolation and purification of Caspofungin Impurity A requires sophisticated chromatographic approaches due to its structural similarity to the parent compound. Multiple chromatographic techniques have been developed and validated for effective separation and quantification of this critical impurity.

Reversed-Phase High-Performance Liquid Chromatography Systems represent the primary analytical approach for Caspofungin Impurity A analysis. The YMC-Pack Polyamine II column (150×4.6 mm, 5µm particle size) maintained at 30°C temperature demonstrates superior resolution for impurity separation [1]. This system utilizes a mobile phase consisting of 0.02 M phosphoric acid buffer adjusted to pH 3.5, combined with acetonitrile and 2-propanol in an isocratic elution mode [1]. The detection is achieved through ultraviolet spectroscopy at 210 nm wavelength, with a flow rate of 1.0 mL/min and a runtime of 30 minutes [1].

Alternative chromatographic configurations have been extensively evaluated for optimal separation performance. The CHEMSIL ODS-C18 column (250×4.6 mm, 5µm particle size) provides excellent resolution when operated with an acetonitrile and ammonium acetate buffer mobile phase system (60:40 volume ratio, pH 4.8) [2]. This configuration achieves theoretical plate counts of 28,990 with strong peak resolution at 16.105 minutes retention time [2].

Preparative High-Performance Liquid Chromatography techniques have been specifically developed for large-scale isolation of Caspofungin Impurity A. The preparative separation utilizes reversed-phase resin columns with ternary mobile phase systems containing ethyl acetate, methanol, and water [3]. These preparative methods achieve purification factors exceeding 75-fold for impurity removal, with yields maintained above 93% while achieving target purity specifications [3].

Ultra-Performance Liquid Chromatography methods offer enhanced resolution and reduced analysis time for Caspofungin Impurity A quantification. The Hypersil GOLD C18 column (100×2.1 mm, 3.0µm particle size) operated at 25°C provides rapid analysis with 3.5-minute runtime [4]. The mobile phase comprises water containing 0.1% formic acid and acetonitrile delivered through gradient elution at 0.3 mL/min flow rate [4].

Column Chemistry Optimization studies demonstrate that polyamine-based stationary phases provide superior selectivity for Caspofungin Impurity A separation compared to conventional octadecyl silica phases. The polyamine II chemistry offers enhanced retention and resolution for peptide-based impurities through multiple interaction mechanisms including hydrogen bonding and electrostatic interactions [1].

Mobile Phase Optimization investigations reveal that pH control represents a critical parameter for achieving optimal separation. Phosphoric acid buffer systems maintained at pH 3.5 provide consistent peak shape and resolution [1]. The incorporation of 2-propanol as a tertiary solvent component enhances peak symmetry and reduces tailing effects commonly observed with peptide compounds [1].

Stability-Indicating High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography Method Development

The development of stability-indicating analytical methods for Caspofungin Impurity A requires comprehensive validation protocols that demonstrate method specificity, sensitivity, and robustness under various stress conditions. These methods must effectively separate the impurity from degradation products and related substances while maintaining quantitative accuracy.

Method Development Strategy follows International Conference on Harmonisation guidelines with systematic optimization of chromatographic parameters. The YMC Hydrosphere C18 column (150×4.6 mm, 3µm particle size) provides optimal separation when operated with gradient elution using sodium acetate solution and acetonitrile in a 4:1 volumetric ratio [5]. The gradient program initiates with 33% organic phase for 14.5 minutes, increases to 50% until 35 minutes, reaches 80% at 50 minutes, and returns to initial conditions at 70 minutes [5].

Forced Degradation Studies demonstrate the stability-indicating nature of developed methods through systematic stress testing. Acid degradation studies using 0.1 M hydrochloric acid at 60-80°C for 2-8 hours achieve 15-25% degradation of Caspofungin Impurity A [1]. Base degradation conditions employing 0.1 M sodium hydroxide under similar temperature and time conditions result in 18-28% degradation [1]. Oxidative stress testing with 3% hydrogen peroxide at 60°C produces 20-30% degradation within 2-8 hours [1].

Thermal Stability Assessment reveals that Caspofungin Impurity A undergoes 17-21% degradation when exposed to 80°C for 2-8 hours [1]. Photolytic degradation studies following International Conference on Harmonisation Q1B guidelines demonstrate 10-15% degradation under controlled light exposure conditions [1]. These degradation studies confirm that the analytical method effectively separates the impurity from its degradation products.

Validation Parameters for stability-indicating methods meet stringent acceptance criteria established through comprehensive testing protocols. Specificity studies demonstrate no interference at the retention time of Caspofungin Impurity A when analyzed in the presence of blank, placebo, and stressed samples [1]. Linearity assessment across 50-150% of target concentration yields correlation coefficients ranging from 0.9965 to 0.9997 [1] [2].

Accuracy Studies conducted through spike recovery experiments at 80%, 100%, and 120% of target concentration demonstrate recovery ranges of 97.8-102.5% [1] [2]. Precision evaluation through six replicate injections yields relative standard deviation values of 0.17-2.54% for repeatability studies [1]. Intermediate precision assessment involving different analysts, days, and instruments produces relative standard deviation values of 2.0-2.5% [1].

System Suitability Parameters ensure consistent method performance through established acceptance criteria. Resolution values exceeding 2.0 between Caspofungin Impurity A and adjacent peaks confirm adequate separation [1]. Tailing factor values below 2.0 demonstrate acceptable peak shape characteristics [1]. Theoretical plate counts exceeding 14,000 indicate sufficient column efficiency for reliable quantification [1].

Robustness Testing evaluates method performance under deliberate variations in analytical conditions. pH variations of ±0.2 units, flow rate changes of ±0.1 mL/min, and temperature fluctuations of ±2°C produce relative standard deviation values below 2.0% for both peak area and retention time [1]. These results confirm method robustness for routine analytical applications.

Mass Spectrometric Characterization and Fragmentation Patterns

Mass spectrometric analysis provides definitive structural characterization and quantitative determination of Caspofungin Impurity A through advanced ionization and fragmentation techniques. The molecular identification and fragmentation pattern analysis enable unambiguous compound identification and sensitive quantification in complex pharmaceutical matrices.

Molecular Ion Characterization through high-resolution mass spectrometry confirms the molecular formula C51H86N10O15 with a monoisotopic molecular weight of 1079.2865 Da [6]. Electrospray ionization in positive mode generates the protonated molecular ion [M+H]+ at m/z 1080.6, while doubly charged species [M+2H]2+ appears at m/z 540.8 [7] [8]. The isotopic distribution pattern matches theoretical calculations with excellent correlation coefficients exceeding 0.995 [9].

Fragmentation Pattern Analysis reveals characteristic structural features through tandem mass spectrometry experiments. The major fragment ions appear at m/z 137.07, 221.16, 304.24, and 321.24, corresponding to specific peptide bond cleavages and amino acid losses [9]. The fragment at m/z 137.07 likely results from cleavage of peptide bonds with retention of hydroxyl and amino functional groups . The m/z 221.16 fragment corresponds to a larger peptide segment maintaining the cyclic structure integrity [9].

Collision-Induced Dissociation experiments conducted at collision energies of 20-40 eV provide optimal fragmentation for structural elucidation while maintaining sufficient precursor ion intensity [9]. The fragmentation efficiency demonstrates energy-dependent patterns with maximum fragment ion abundance achieved at 30 eV collision energy [9]. Higher collision energies produce extensive fragmentation with loss of structural information, while lower energies result in insufficient fragmentation for complete characterization [9].

Liquid Chromatography-Mass Spectrometry Methods enable simultaneous separation and mass spectrometric detection of Caspofungin Impurity A. The Hypersil GOLD aQ column (100×2.1 mm, 1.9µm particle size) provides chromatographic separation with gradient elution using 0.1% formic acid and methanol [8]. The total analytical time of 8 minutes per analysis allows high-throughput sample processing while maintaining chromatographic resolution [8].

Selected Reaction Monitoring techniques achieve highly specific and sensitive quantification through monitoring of characteristic precursor-to-product ion transitions. The primary transition m/z 547.6→538.7 provides optimal sensitivity for quantitative analysis [8]. Alternative transitions enable confirmation of compound identity and assessment of potential interference from matrix components [8].

Quantitative Performance Characteristics demonstrate exceptional analytical performance for Caspofungin Impurity A determination. The lower limit of detection ranges from 0.01 to 0.1 µg/mL depending on the specific mass spectrometric configuration and sample matrix [7] [8]. The lower limit of quantification extends from 0.05 to 0.2 µg/mL with precision values below 15% relative standard deviation [7] [8].

Matrix Effects Assessment reveals minimal ionization suppression or enhancement in biological and pharmaceutical matrices. Recovery studies demonstrate extraction efficiency values of 62.6-76.7% for Caspofungin Impurity A from complex matrices [8]. Matrix effect calculations yield values between 86.9-89.6%, indicating minimal interference from co-extracted matrix components [8].

Quadrupole Time-of-Flight Mass Spectrometry provides enhanced mass accuracy and resolution for definitive structural characterization. The accurate mass measurements within 5 ppm mass accuracy enable molecular formula determination and structural elucidation [9]. The high-resolution capabilities distinguish Caspofungin Impurity A from closely related structural analogs that may co-elute during chromatographic separation [9].

| Analytical Method | Column Specifications | Mobile Phase | Detection | Temperature | Flow Rate | Runtime | Application |

|---|---|---|---|---|---|---|---|

| RP-HPLC (YMC-Pack Polyamine II) | 150×4.6 mm, 5µm | 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, 2-propanol | UV at 210 nm | 30°C | 1.0 mL/min | 30 min | Stability-indicating assay |

| RP-HPLC (CHEMSIL ODS-C18) | 250×4.6 mm, 5µm | Acetonitrile:ammonium acetate buffer (60:40, pH 4.8) | UV at 210 nm | 30°C | 1.0 mL/min | 30 min | Bulk and dosage form analysis |

| LC-MS/MS (Hypersil GOLD aQ) | 100×2.1 mm, 1.9µm | 0.1% formic acid and methanol (gradient) | MS/MS (m/z 547.6→538.7) | Room temp | 0.3 mL/min | 8 min | Biological sample analysis |

| UPLC-MS/MS (Hypersil GOLD C18) | 100×2.1 mm, 3.0µm | Water (0.1% formic acid) and acetonitrile (gradient) | MS/MS monitoring | 25°C | 0.3 mL/min | 3.5 min | Therapeutic monitoring |

| Parameter | Value/Range | Method | Standard |

|---|---|---|---|

| Molecular Formula | C51H86N10O15 | Elemental analysis/MS | Confirmed structure |

| Molecular Weight | 1079.28-1079.31 Da | High-resolution MS | Monoisotopic mass |

| Precursor Ion | [M+H]+ 1080.6, [M+2H]2+ 540.8 | LC-MS/MS, QTOF-MS | Multi-charge detection |

| Fragment Ions | m/z 137.07, 221.16, 304.24, 321.24 | MS/MS fragmentation | Structural elucidation |

| LOD | 0.01-0.1 µg/mL | Method validation | Sensitivity assessment |

| LOQ | 0.05-0.2 µg/mL | Method validation | Quantification threshold |

| Linear Range | 0.2-20 µg/mL | Linearity studies | Calibration curve |

| Recovery | 62.6-102.5% | Extraction efficiency | Sample preparation |

| Validation Parameter | Acceptance Criteria | Test Conditions | Observed Results |

|---|---|---|---|

| Specificity | No interference at retention time | Blank, placebo, stressed samples | Impurity A resolved from parent drug |

| Linearity | R² ≥ 0.999 | 50-150% of target concentration | R² = 0.9965-0.9997 |

| Accuracy | 98.0-102.0% recovery | Spike recovery at 80%, 100%, 120% | 97.8-102.5% recovery |

| Precision (Repeatability) | RSD ≤ 2.0% | Six replicate injections | RSD = 0.17-2.54% |

| Precision (Intermediate) | RSD ≤ 2.5% | Different analyst, day, instrument | RSD = 2.0-2.5% |

| LOD | S/N ≥ 3:1 | Signal-to-noise ratio assessment | 0.01-0.1 µg/mL |

| LOQ | S/N ≥ 10:1 | Precision at LOQ level | 0.05-0.2 µg/mL |

| Forced Degradation (Acid) | 10-30% degradation | 0.1 M HCl, 60-80°C, 2-8 hours | 15-25% degradation achieved |

| Forced Degradation (Base) | 10-30% degradation | 0.1 M NaOH, 60-80°C, 2-8 hours | 18-28% degradation achieved |

| Forced Degradation (Thermal) | 10-30% degradation | 80°C, 2-8 hours | 17-21% degradation achieved |